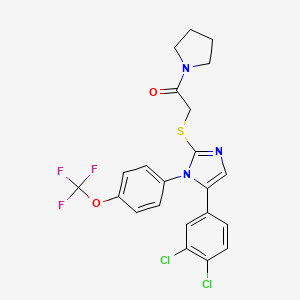
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H18Cl2F3N3O2S and its molecular weight is 516.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a thioether linkage and multiple aromatic rings, which are often associated with biological activity against various diseases, including cancer and bacterial infections. This article explores the biological activities attributed to this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H16Cl2F3N3O2S, with a molecular weight of approximately 538.4 g/mol. The structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds containing imidazole and thioether functionalities exhibit promising anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar compounds displayed IC50 values ranging from 6.2 μM against colon carcinoma (HCT-116) to 27.3 μM against human breast cancer (T47D) cells . The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the anticancer activity by stabilizing reactive intermediates during metabolic processes.
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Analogues of imidazole derivatives have been explored as novel antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The presence of two aryl rings and specific substituents has been linked to enhanced antibacterial efficacy . Preliminary studies indicate that compounds with similar structures can effectively inhibit bacterial growth, making them candidates for further development.
Study 1: Anticancer Evaluation
In a recent study, the compound was tested against several cancer cell lines, revealing that it significantly inhibited the growth of both HCT-116 and T47D cells. The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis showing increased Annexin V staining .
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of imidazole derivatives similar to our compound. The results showed that these compounds had comparable activity to standard antibiotics like chloramphenicol in inhibiting pathogenic bacteria, suggesting that our compound could be a lead candidate for developing new antibacterial therapies .
Data Table: Biological Activity Summary
特性
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2F3N3O2S/c23-17-8-3-14(11-18(17)24)19-12-28-21(33-13-20(31)29-9-1-2-10-29)30(19)15-4-6-16(7-5-15)32-22(25,26)27/h3-8,11-12H,1-2,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNDDGUHRFSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














